

Intellectual Property Landscape of 6-Aminoindole Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **6-Aminoindole**

Cat. No.: **B160974**

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For researchers, scientists, and drug development professionals, understanding the intellectual property landscape is crucial for navigating the development of new therapeutics. This guide provides an in-depth analysis of the patent and scientific literature surrounding **6-aminoindole** derivatives, offering a comparative look at their performance against alternatives and detailing the experimental data supporting their potential.

6-Aminoindole, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its derivatives have been extensively explored for a wide range of therapeutic applications, leading to a competitive and dynamic intellectual property landscape. This guide delves into the key areas of innovation, major players, and the performance of these compounds in various biological assays.

The Patent Landscape: A Crowded and Diverse Field

The patent literature for **6-aminoindole** derivatives reveals a broad spectrum of therapeutic targets and disease indications. Pharmaceutical companies and research institutions are actively patenting novel derivatives, their synthesis methods, and formulations. Key therapeutic areas with significant patent activity include oncology, neurology, infectious diseases, and metabolic disorders.

Key Patented Therapeutic Applications of 6-Aminoindole Derivatives:

Therapeutic Target/Application	Key Players (Exemplary)	Patent Focus
Oncology	-	Inhibition of mTOR, Gli1-mediated transcription (Hedgehog pathway), DNA-topoisomerase II, Protein Kinase C θ (PKCθ), and angiogenesis. [1] [2]
Neurological Disorders	NeurAxon Inc.	Modulation of 5-HT6 receptors for memory loss and Alzheimer's disease; Nav1.8 sodium channel blockers for neuropathic and inflammatory pain. [3] [4] [5]
Infectious Diseases	-	Inhibition of the AcrAB-TolC efflux pump in bacteria. [6]
Metabolic Disorders	-	Inhibition of human liver glycogen phosphorylase (HLGP) for type 2 diabetes. [1] [7]
Pain Management	-	Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. [8] [9]
Inflammatory Diseases	-	Allosteric enhancement of the A3 adenosine receptor.

Performance Comparison: 6-Aminoindole Derivatives vs. Alternatives

The following tables summarize quantitative data from preclinical studies, comparing the performance of **6-aminoindole** derivatives with other established inhibitors or alternative compounds for specific therapeutic targets.

Table 1: mTOR Inhibitors - Comparative IC50 Values

Compound	Scaffold	mTOR IC50 (nM)	PI3K α IC50 (nM)	Selectivity (PI3K α /mTOR R)	Reference
Compound HA-2i	Indole-based	66	>10,000	>151	[10]
Compound HA-2c	Indole-based	75	>10,000	>133	[10]
Compound HA-1e	β -carboline (Indole alkaloid)	56	-	-	[10]
Compound R11	Not Specified	0.7	80.5	115	[11]
PP242 (R37)	Pyrazolo[3,4-d]pyrimidine	-	-	-	[11]
MLN0128 (INK-128)	Pyrazolo[3,4-d]pyrimidine derivative	1	-	Highly Selective	[11]

Table 2: AcrAB-TolC Efflux Pump Inhibitors - Minimum Inhibitory Concentration (MIC) Reduction

6-Aminoindole Derivative	Antibiotic	Fold Decrease in MIC	Reference
3-amino-6-carboxyl-indole	Chloramphenicol, Tetracycline, Erythromycin, Ciprofloxacin	2-64	[6]
3-nitro-6-amino-indole	Chloramphenicol, Tetracycline, Erythromycin, Ciprofloxacin	2-64	[6]

Table 3: Human Liver Glycogen Phosphorylase (HLGP) Inhibitors

Compound	Scaffold	HLGP _a IC ₅₀ (μM)	Conditions	Reference
CP-91149	Indole-2-carboxamide	0.13	In the presence of 7.5 mM glucose	[1][7]
Caffeine	Xanthine alkaloid	5-10 fold less potent than CP-91149 in the absence of glucose	-	[1][7]

Table 4: 5-HT₆ Receptor Ligands for Alzheimer's Disease

Compound	Scaffold	5-HT ₆ Receptor Ki (nM)	BuChE IC ₅₀ (nM)	Reference
Compound 14	Not Specified	22	16	[2]
Idalopirdine	-	-	-	[12]
Intepirdine	-	-	-	[12]

Table 5: Nav1.8 Sodium Channel Blockers for Neuropathic Pain

Compound	Scaffold	Human Nav1.8 IC50 (nM)	Selectivity vs. Nav1.2, 1.3, 1.5, 1.7	Reference
A-803467	Not Specified	8	>100-fold	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating **6-aminoindole** derivatives.

In Vitro mTOR Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against mTOR kinase.
- Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This assay measures the phosphorylation of a substrate (e.g., GFP-labeled 4EBP1) by the mTOR kinase domain. The test compound is incubated with the kinase and substrate, and the degree of phosphorylation is quantified by measuring the FRET signal. The IC50 value is calculated from the dose-response curve.[\[13\]](#)
- Cell Lines: Not directly applicable for in vitro kinase assays, but subsequent cell-based assays often use cancer cell lines like MDA-MB231 and HCT-116 to assess cytotoxic activity.[\[10\]](#)

AcrAB-TolC Efflux Pump Inhibition Assay (MIC Determination)

- Objective: To assess the ability of a compound to inhibit the AcrAB-TolC efflux pump and thereby increase the susceptibility of bacteria to antibiotics.

- Methodology: The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence and absence of the test compound. A significant reduction in the MIC of the antibiotic in the presence of the compound indicates inhibition of the efflux pump. This is typically done using a broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
- Bacterial Strains: *Escherichia coli* strains known to express the AcrAB-TolC pump, such as YD2 and FJ307, are commonly used.^[6]

Human Liver Glycogen Phosphorylase (HLGPa) Inhibition Assay

- Objective: To measure the inhibitory activity of compounds against HLGPa.
- Methodology: The assay measures the release of glucose-1-phosphate from glycogen, catalyzed by HLGPa. The reaction is initiated by adding the enzyme to a mixture of glycogen and the test compound. The amount of product formed is quantified, often using a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.
- Enzyme Source: Recombinant human liver glycogen phosphorylase a.

5-HT6 Receptor Binding Assay

- Objective: To determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
- Methodology: A radioligand binding assay is typically employed. This involves incubating cell membranes expressing the 5-HT6 receptor with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated using the Cheng-Prusoff equation.

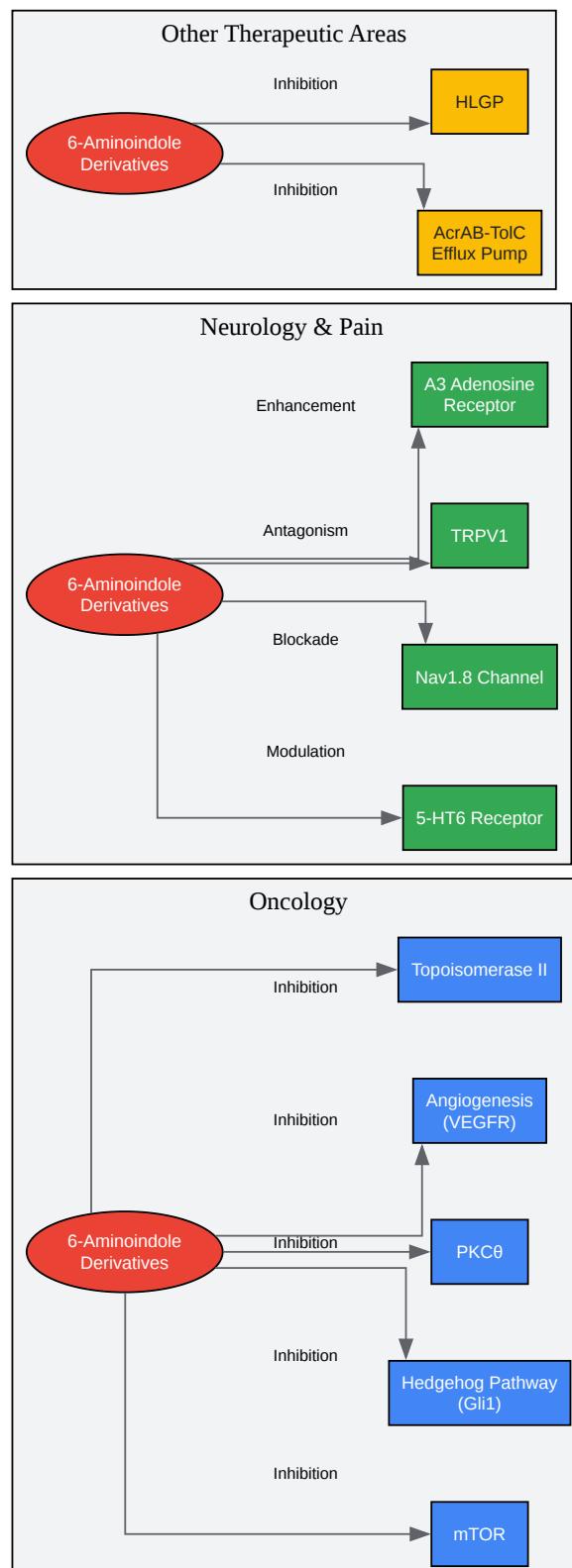
Nav1.8 Sodium Channel Inhibition Assay (Electrophysiology)

- Objective: To determine the inhibitory effect of a compound on Nav1.8 sodium channels.

- Methodology: Whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ionic currents through the Nav1.8 channels in cells expressing the channel (e.g., HEK293 cells or dorsal root ganglion neurons). The potency of the inhibitor (IC₅₀) is determined by measuring the reduction in the sodium current at various concentrations of the compound.[\[3\]](#)

Signaling Pathways and Mechanisms of Action

6-Aminoindole derivatives exert their therapeutic effects by modulating various signaling pathways. The following diagram illustrates some of the key pathways targeted by these compounds.



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Figure 1: Key signaling pathways and molecular targets modulated by **6-aminoindole** derivatives.

Conclusion

The intellectual property landscape for **6-aminoindole** derivatives is both broad and deep, with significant research and development efforts focused on a multitude of therapeutic areas. The data presented in this guide highlights the potential of these compounds as potent and selective modulators of various biological targets. For researchers and drug developers, a thorough understanding of this landscape is essential for identifying novel opportunities, navigating potential patent hurdles, and ultimately, advancing new therapies to the clinic. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for guiding future research and development in this promising field.

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